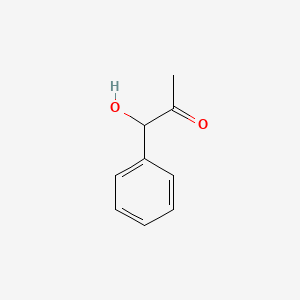

1-hydroxy-1-phenylpropan-2-one

描述

Overview of 1-Hydroxy-1-phenylpropan-2-one as a Key Chiral Synthon

This compound is a valuable chiral synthon, a term used in organic chemistry to describe a building block that introduces a specific chiral center into a target molecule during a synthesis. unife.it Its utility stems from its structure, which contains a hydroxyl group and a ketone functional group on adjacent carbons, with one of these carbons being a stereocenter.

The two enantiomers, (R)-PAC and (S)-PAC, are critical intermediates in the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a complex molecule. unife.it Chiral α-hydroxy ketones, in general, are key synthons for preparing important molecules like chiral amino alcohols and diols. unife.it The presence of the phenyl group and the reactive ketone and alcohol functionalities allows for a variety of chemical transformations, making it a versatile precursor for more complex, stereochemically-defined structures.

Historical Context of its Discovery and Early Applications

The significance of this compound in the scientific community has historical roots in the field of biotechnology. In 1921, German biochemists Carl Neuberg and Julius Hirsch discovered that fermenting yeast (Saccharomyces cerevisiae) could catalyze the acyloin condensation of benzaldehyde (B42025) and acetaldehyde (B116499) (produced endogenously from sugar) to produce (R)-phenylacetylcarbinol. researchgate.netscispace.comvu.edu.au This enzymatic process, mediated by the enzyme pyruvate (B1213749) decarboxylase, represented the first biologically-produced α-hydroxy ketone and a pioneering example of biotransformation. researchgate.netvu.edu.auresearchgate.net

This discovery quickly found a major commercial application. In the 1930s, it became the foundational first step in the industrial synthesis of the pharmaceutically important alkaloid l-ephedrine. researchgate.netvu.edu.auscispace.com The chemo-enzymatic route, starting with the yeast-mediated production of (R)-PAC followed by chemical steps (reductive amination), was a more efficient method for producing ephedrine (B3423809) and its diastereomer, pseudoephedrine, than extraction from the Ephedra plant. wikipedia.orgwikipedia.orgdcu.ie This semi-synthesis was first described commercially in 1934 and cemented the role of (R)-PAC as a crucial industrial intermediate. vu.edu.au

Significance in Modern Organic and Medicinal Chemistry

The importance of this compound has not waned over time; it remains a highly relevant molecule in both organic and medicinal chemistry.

In modern organic synthesis, it serves as a versatile building block for a range of fine chemicals. Its functional groups can undergo various reactions: the ketone can be reduced to a secondary alcohol to form 1-phenylpropane-1,2-diol (B147034), and the hydroxyl group can participate in substitution reactions. nih.gov Furthermore, it can be converted to its oxime derivative, which is another useful intermediate. google.com

In medicinal chemistry, this compound is primarily recognized as an indispensable precursor for widely used pharmaceuticals, including the decongestants ephedrine and pseudoephedrine. wikipedia.orgresearcher.life The demand for these drugs ensures its continued large-scale production, often still relying on yeast-based biotransformation. wikipedia.orgresearcher.life

Beyond this established role, contemporary research explores its use in synthesizing new chiral compounds with potential therapeutic applications. Modern biocatalytic methods, employing enzymes like transaminases (TAs) or lyases, are used to convert PAC and its derivatives into various chiral amino alcohols with high stereoselectivity. google.comresearchgate.netmdpi.com For example, transaminases can be used to convert (R)-PAC into (1R, 2S)-norephedrine, another valuable pharmaceutical intermediate. google.com Researchers are also developing enzyme cascades, combining multiple biocatalysts in one pot to synthesize complex molecules like 1-phenylpropane-1,2-diol stereoisomers or other active pharmaceutical ingredients (APIs) from simple starting materials like benzaldehyde. mdpi.comresearchgate.netresearchgate.net These advanced chemo-enzymatic strategies highlight the enduring value of this compound as a fundamental chiral building block. nih.govresearchgate.net

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 9–11 °C wikipedia.org |

| Boiling Point | 253 °C wikipedia.org |

| Density | ~1.12 g/cm³ |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-hydroxy-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFNPODXBJBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861683 | |

| Record name | 1-Hydroxy-1-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-63-1 | |

| Record name | 1-Hydroxy-1-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-1-phenyl-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-1-phenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-1-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-1-phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETYLCARBINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549MDP6U9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Hydroxy 1 Phenylpropan 2 One

Chemical Synthesis Routes and Innovations

Modern chemical synthesis focuses on efficiency, selectivity, and the use of innovative catalytic systems to produce 1-hydroxy-1-phenylpropan-2-one. Key methodologies include catalytic hydrogenation, organometallic reactions, and classic condensation reactions adapted for α-hydroxy ketone synthesis.

Catalytic hydrogenation is a prominent method for synthesizing this compound, starting from various precursors. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and, in asymmetric synthesis, high enantiomeric excess.

A widely cited synthetic route involves the creation and subsequent reduction of an oxime intermediate. google.com This two-step process begins with the oximation of a precursor, followed by catalytic reduction to yield the desired product.

First, 1-phenyl-1-hydroxy-2-propanone is reacted with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride, in the presence of a base like sodium acetate (B1210297) or sodium hydroxide (B78521). google.comgoogle.com The reaction can be carried out in a two-phase system using organic solvents like di-n-butyl ether or toluene (B28343) at temperatures ranging from 0°C to 30°C. google.comgoogle.com The resulting 1-phenyl-1-hydroxy-2-propanone oxime is then isolated. google.com

In the second step, this oxime intermediate undergoes reduction. A notable method employs a catalyst mixture of finely divided nickel and aluminum metals. google.com This reduction of the oxime yields 1-erythro-2-amino-1-phenyl-1-propanol, a related amino alcohol, with high diastereomeric purity. google.com Modifications of this reduction can also lead to the target α-hydroxy ketone. Other approaches have explored the reduction of oximes using various catalysts, including chiral or achiral catalysts and dissolving metals. google.com

The enantioselective hydrogenation of dicarbonyl precursors like 1-phenyl-1,2-propanedione (B147261) is a direct and effective strategy for producing chiral this compound. This approach relies on chiral catalysts to induce stereoselectivity, yielding an excess of one enantiomer.

Research has demonstrated the efficacy of platinum and rhodium-based catalysts modified with chiral ligands. For instance, the asymmetric hydrogenation of 1-phenyl-1,2-propanedione over a cinchona-modified platinum catalyst (Pt/Al₂O₃) has been studied. The presence of the chiral modifier cinchonidine (B190817) is crucial, significantly improving enantioselectivity. In one study, this system yielded (R)-1-hydroxy-1-phenylpropan-2-one with an enantiomeric excess (ee) of 57%.

Similarly, chiral nanoparticles supported on materials like silica (B1680970) (SiO₂) or zirconia (ZrO₂) have shown high efficiency. Rhodium nanoparticles stabilized by P-chiral ligands and supported on SiO₂ achieved a 98% conversion of 1-phenyl-1,2-propanedione, with a 67% enantiomeric excess for (R)-1-hydroxy-1-phenylpropan-2-one. stackexchange.com These supported nanoparticle catalysts are often reusable without a loss of enantioselectivity. stackexchange.com

Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation of 1-Phenyl-1,2-propanedione

| Catalyst System | Chiral Modifier/Ligand | Support | Conversion (%) | Enantiomeric Excess (ee) | Product Configuration |

| Pt | Cinchonidine | Al₂O₃ | - | 57% | (R) |

| Rh Nanoparticles | P-chiral ligands | SiO₂ | 98% | 67% | (R) |

| Pt Nanoparticles | Cinchonidine (in situ) | ZrO₂ | 98% | 64% | (R) |

Grignard reactions provide a powerful tool for forming carbon-carbon bonds, a key step in building the backbone of this compound. masterorganicchemistry.comlibretexts.org In principle, a Grignard reagent, such as phenylmagnesium bromide, can act as a nucleophile, attacking an appropriate electrophilic carbonyl compound to form the desired structure. masterorganicchemistry.com For instance, the reaction could involve an electrophile like a protected 2-hydroxy-propanal.

However, such reactions typically produce a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. To obtain a single, optically active enantiomer, a subsequent resolution step is necessary. Kinetic resolution is a highly effective strategy for separating these enantiomers. This technique involves reacting the racemic mixture with a chiral catalyst or reagent that reacts preferentially with one enantiomer, allowing the other to be isolated in an enantioenriched form. sc.edu

A specific application of this is dynamic kinetic resolution (DKR). Racemic this compound can be converted into a prochiral intermediate, which is then subjected to asymmetric transfer hydrogenation. researchgate.net This process, catalyzed by well-defined chiral rhodium complexes such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), can stereoselectively produce derivatives of a single enantiomer under mild conditions. researchgate.net The DKR process is driven by the rapid racemization of the substrate, allowing for a theoretical yield of up to 100% of the desired single enantiomer. researchgate.net

Aldol (B89426) and related condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds and can be adapted to produce α-hydroxy ketones. libretexts.org The reaction involves the nucleophilic addition of a ketone enolate to a carbonyl compound, forming a β-hydroxy ketone or aldehyde. libretexts.org

A relevant variant is the crossed aldol or Claisen-Schmidt condensation, which occurs between two different carbonyl compounds, typically an aldehyde and a ketone. libretexts.org When one of the carbonyl compounds, such as benzaldehyde (B42025), lacks α-hydrogens, it can only act as an electrophilic acceptor, simplifying the product mixture. A reaction between benzaldehyde and the enolate of acetone, for example, could theoretically lead to a precursor for this compound after subsequent steps.

More directly, cross-benzoin-like condensations, catalyzed by enzymes, have been shown to be highly effective. In one study, the wild-type thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) was used to catalyze the condensation of methylacetoin with various benzaldehydes. This chemo-enzymatic approach yielded (S)-1-hydroxy-1-phenylpropan-2-one derivatives with high conversion (up to 95%) and excellent enantioselectivity (up to 99% ee).

Catalytic Hydrogenation of Precursors

Biocatalytic and Chemo-Enzymatic Synthesis

The demand for green and highly selective chemical processes has driven the development of biocatalytic and chemo-enzymatic routes to this compound. These methods leverage the high specificity of enzymes to control both regioselectivity and stereoselectivity under mild reaction conditions.

Enzymes such as lyases and oxidoreductases are central to these strategies. Benzaldehyde lyase (BAL) from Pseudomonas fluorescens, for example, catalyzes the carboligation of aldehydes. It can couple aromatic aldehydes like benzaldehyde with aliphatic aldehydes, yielding derivatives of (R)-2-hydroxy-1-phenyl-propan-1-one. Thiamine diphosphate (ThDP)-dependent enzymes are particularly well-known for their ability to asymmetrically synthesize α-hydroxy ketones. While they often show a preference for the (R)-configuration, specific wild-type enzymes have been identified that produce the (S)-enantiomer with high purity.

Chemo-enzymatic synthesis combines traditional chemical steps with biocatalytic transformations. One such multi-step process starts with readily available propenylbenzenes. The synthesis involves a lipase-catalyzed epoxidation, followed by epoxide hydrolysis to form a diol. This intermediate diol is then subjected to microbial oxidation using bacterial strains like Dietzia sp. or Rhodococcus erythropolis to produce the final hydroxy ketone. This method has been reported to achieve yields between 36% and 62.5%. sc.edu

Table 2: Examples of Biocatalytic Synthesis of this compound

| Enzyme/Microorganism | Enzyme Class | Reaction Type | Substrates | Product Configuration | Conversion / Yield | Enantiomeric Excess (ee) |

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | Oxidoreductase (ThDP-dependent) | Cross-benzoin condensation | Methylacetoin, Benzaldehyde | (S) | Up to 95% | Up to 99% |

| Dietzia sp. / Rhodococcus erythropolis | Whole-cell biocatalyst | Microbial Oxidation | 1-phenylpropane-1,2-diol (B147034) | Not Specified | 36% - 62.5% | Not Specified |

| Benzaldehyde Lyase (BAL) | Lyase (ThDP-dependent) | Carboligation | Benzaldehyde, Propanal | (R) | - | - |

Enzymatic Carboligation Reactions

Enzymatic carboligation, the formation of carbon-carbon bonds catalyzed by enzymes, is a key strategy for synthesizing chiral α-hydroxy ketones like this compound. This method often utilizes lyases to couple an aldehyde donor with an aldehyde acceptor, yielding the desired product with high stereoselectivity. nih.gov

Thiamine diphosphate (ThDP)-dependent enzymes are instrumental in asymmetric carboligation reactions. unife.it While many of these enzymes typically yield (R)-α-hydroxy ketones, the wild-type ThDP-dependent enzyme acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis has been identified as an efficient biocatalyst for the (S)-selective synthesis of this compound derivatives. unife.it This enzyme facilitates the cross-benzoin-like condensation of methylacetoin as the donor with various benzaldehydes. unife.it

This process demonstrates high conversion efficiencies, reaching up to 95%, and excellent enantioselectivities of up to 99%. unife.it Notably, Ao:DCPIP OR can accommodate a range of substrates, including those that are typically poor acceptors in enzymatic reactions, such as hydroxy- and nitrobenzaldehydes, 1-naphthaldehyde, and 4-(tert-butyl)benzaldehyde. unife.it The enzyme's ability to catalyze aldehyde-ketone cross-couplings further highlights its versatility in asymmetric synthesis. unife.it

| Substrate (Benzaldehyde Derivative) | Donor | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Methylacetoin | Ao:DCPIP OR | (S)-1-hydroxy-1-phenylpropan-2-one | Up to 95 | Up to 99 |

| Hydroxybenzaldehydes | Methylacetoin | Ao:DCPIP OR | (S)-1-hydroxy-1-(hydroxyphenyl)propan-2-one | Good | High |

| Nitrobenzaldehydes | Methylacetoin | Ao:DCPIP OR | (S)-1-hydroxy-1-(nitrophenyl)propan-2-one | Good | High |

| 1-Naphthaldehyde | Methylacetoin | Ao:DCPIP OR | (S)-1-hydroxy-1-(naphthalen-1-yl)propan-2-one | Good | High |

| 4-(tert-butyl)benzaldehyde | Methylacetoin | Ao:DCPIP OR | (S)-1-(4-(tert-butyl)phenyl)-1-hydroxypropan-2-one | Good | High |

Benzaldehyde lyase (BAL) from Pseudomonas fluorescens is a versatile ThDP-dependent enzyme that catalyzes the reversible ligation of aldehydes to form chiral 2-hydroxy ketones. researchgate.netcore.ac.uk It can catalyze the condensation of various methoxybenzaldehydes and phenylacetaldehyde (B1677652) to produce α-(R)-hydroxydihydrochalcones. researchgate.net BAL has been successfully used for the synthesis of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives. nih.gov Furthermore, BAL can be employed in the kinetic resolution of racemic benzoin (B196080), selectively yielding (R)-2-hydroxy-1-phenyl-propan-1-one while leaving (S)-benzoin unreacted. core.ac.uk Studies have shown that an alkaline reaction medium (pH 9.5) can significantly accelerate BAL-catalyzed condensations, leading to high productivity. researchgate.net

Chiral Reduction of Prochiral Ketones (e.g., 1-phenylpropane-1,2-dione)

The stereoselective reduction of prochiral diketones like 1-phenylpropane-1,2-dione presents a valuable route to chiral α-hydroxy ketones. Various microorganisms and isolated enzymes have been employed for this purpose, demonstrating high regio- and stereoselectivity.

Recent research has explored the use of halotolerant yeast strains for the monoreduction of 1-phenylpropane-1,2-dione in seawater, a sustainable solvent alternative. nih.gov Strains such as Saccharomyces cerevisiae FY86 and Kluyveromyces marxianus have shown promising results, yielding acyloins with different stereochemistries and good to excellent enantiomeric excess. nih.gov This approach aligns with the principles of green chemistry by utilizing environmentally friendly media. nih.gov

Additionally, a new NADPH-dependent benzil (B1666583) reductase, KRED1-Pglu, from the yeast Pichia glucozyma has been identified and overexpressed in E. coli. researchgate.net This enzyme has been characterized for its ability to enantioselectively reduce benzil to (S)-benzoin and shows potential for the reduction of other 1,2-diketones. researchgate.net The use of whole-cell biocatalysts, such as various yeast strains, has also proven effective in the bioreduction of 1-phenylpropane-1,2-dione, with strains like Candida parapsilosis achieving high conversions (83–99%) and excellent enantiomeric excess (>99%). researchgate.net

| Biocatalyst | Substrate | Product Stereochemistry | Conversion (%) | Enantiomeric Excess (ee, %) |

| Saccharomyces cerevisiae FY86 | 1-phenylpropane-1,2-dione | Varies | Good | Good to Excellent |

| Kluyveromyces marxianus | 1-phenylpropane-1,2-dione | Varies | Good | Good to Excellent |

| Candida parapsilosis (WY12) | 1-phenylpropane-1,2-dione | Varies | 83–99 | >99 |

| KRED1-Pglu | Benzil | (S)-benzoin | >95 | >98 |

Microbial Fermentation Processes (e.g., Yeast-mediated)

Microbial fermentation, particularly using yeast, is a well-established industrial method for producing (R)-1-hydroxy-1-phenylpropan-2-one, also known as (R)-phenylacetylcarbinol (PAC). zsp.com.pkbiotech-asia.org This biotransformation utilizes the enzyme pyruvate (B1213749) decarboxylase (PDC) present in yeast to catalyze the condensation of benzaldehyde with acetaldehyde (B116499), the latter being generated from glucose via glycolysis. biotech-asia.orgpsu.edu

Various yeast species, including Saccharomyces cerevisiae, Candida utilis, and Brettanomyces lambicus, have been employed for this process. zsp.com.pkbiotech-asia.org Research has focused on optimizing fermentation conditions to maximize PAC production and minimize by-products like benzyl (B1604629) alcohol, which is formed by the action of alcohol dehydrogenases. zsp.com.pkpsu.edu For instance, controlling the temperature during the biotransformation phase to 15-18°C has been shown to enhance the yield of 1-hydroxy-1-phenyl-2-propanone. zsp.com.pk One study isolated a strain of Saccharomyces cerevisiae from apple that yielded a maximum production of 3.07 g/L of the target compound. zsp.com.pk Another study using Brettanomyces lambicus extracts achieved final PAC concentrations of 78-84 mM (11.7-12.6 g/l) with an enantiomeric excess of 90-93% for the (R)-enantiomer. biotech-asia.org

| Yeast Strain | Substrates | Key Enzyme | Product | Max. Concentration | Enantiomeric Excess (ee, %) |

| Saccharomyces cerevisiae APL-2 | Benzaldehyde, Acetaldehyde | Pyruvate Decarboxylase | 1-hydroxy-1-phenyl-2-propanone | 3.07 g/L | Not specified |

| Brettanomyces lambicus (cell-free extract) | Benzaldehyde, Pyruvate | Pyruvate Decarboxylase | (R)-1-hydroxy-1-phenylpropan-2-one | 11.7–12.6 g/l (78-84 mM) | 90-93% |

| Candida tropicalis TISTR 5306 | Benzaldehyde, Sugars | Pyruvate Decarboxylase | Phenylacetylcarbinol (PAC) | 27.2 ± 0.7 mM | Not specified |

Multi-enzyme Cascade Reactions for Stereoisomer Production

One strategy involves a two-step enzymatic synthesis starting from benzaldehyde and acetaldehyde to produce all four stereoisomers of 1-phenylpropane-1,2-diol. researchgate.net This is achieved by using different combinations of a lyase followed by an alcohol dehydrogenase (ADH). researchgate.net The intermediate α-hydroxy ketone, this compound, is formed in this process. researchgate.net

Another approach combines a carboligation step with a subsequent reductive amination. uni-duesseldorf.de For example, the synthesis of (1R,2S)-norephedrine was achieved by combining the enzyme acetohydroxyacid synthase I (AHAS-I) with an ω-transaminase. uni-duesseldorf.de In this cascade, the co-product of the second step (pyruvate) is consumed by the enzyme of the first step, shifting the reaction equilibrium and improving the yield. uni-duesseldorf.de

Furthermore, a three-enzyme cascade coupling benzoylformate decarboxylase (BFD), an alcohol dehydrogenase from Lactobacillus brevis (ADHLb), and a formate (B1220265) dehydrogenase (FDH) for coenzyme regeneration has been used to produce enantiomerically pure (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde. researchgate.net

| Cascade Strategy | Starting Materials | Key Enzymes | Intermediate | Final Product Stereoisomer |

| Two-step Lyase/ADH | Benzaldehyde, Acetaldehyde | Lyase, Alcohol Dehydrogenase | This compound | All four 1-phenylpropane-1,2-diol stereoisomers |

| Lyase/Transaminase | Aldehydes, α-keto acids | Lyase (e.g., AHAS-I), ω-Transaminase | α-hydroxy ketone | Chiral amino alcohols (e.g., (1R,2S)-norephedrine) |

| Three-enzyme BFD/ADH/FDH | Benzaldehyde, Acetaldehyde | BFD, ADHLb, FDH | Not specified | (1S,2S)-1-phenylpropane-1,2-diol |

| ADH/ωTA/AlaDH | 1-phenylpropane-1,2-diols | ADH, ω-Transaminase, Alanine Dehydrogenase | This compound | All four Phenylpropanolamine stereoisomers |

Chemo-Enzymatic Approaches for Oxygenated Derivatives

Chemo-enzymatic methods combine the advantages of chemical synthesis and biocatalysis to create efficient pathways for producing oxygenated derivatives of various compounds. nih.govnih.gov A two-step chemo-enzymatic process has been developed for the synthesis of oxygenated derivatives of propenylbenzenes. nih.govnih.gov

The first step involves a lipase-catalyzed epoxidation of the propenylbenzene, followed by hydrolysis to yield the corresponding vicinal diol. nih.govnih.gov In the second step, a microbial oxidation of the diastereoisomeric mixture of diols is performed to produce the target hydroxy ketones. nih.govnih.gov For example, 1-phenylpropane-1,2-diol can be oxidized to this compound and 2-hydroxy-1-phenylpropan-1-one. nih.gov Various bacterial strains, such as Dietzia sp. and Rhodococcus erythropolis, have been successfully used for this microbial oxidation step, achieving yields in the range of 36–62.5% on a preparative scale. nih.govnih.gov

This approach has been applied to a range of propenylbenzenes, demonstrating its utility in generating a library of oxygenated derivatives for further study. nih.govmdpi.com

| Starting Propenylbenzene | Step 1 Product (Diol) | Step 2 Biocatalyst | Step 2 Product (Hydroxy Ketone) | Yield (%) |

| prop-1-en-1-yl benzene (B151609) | 1-phenylpropane-1,2-diol | Dietzia sp., Rhodococcus erythropolis | This compound / 2-hydroxy-1-phenylpropan-1-one | 36–62.5 |

| Anethole | 1-(4-methoxyphenyl)propane-1,2-diol | Dietzia sp., Rhodococcus erythropolis | 2-hydroxy-1-(4-methoxyphenyl)propan-1-one | 36–62.5 |

| Isosafrole | 1-(1,3-benzodioxol-5-yl)propane-1,2-diol | Dietzia sp., Rhodococcus erythropolis | Not specified as primary product | 36–62.5 |

| 1,2-dimethoxy-4-prop-1-en-1-yl benzene | 1-(3,4-dimethoxyphenyl)propane-1,2-diol | Dietzia sp., Rhodococcus erythropolis | 1-(3,4-dimethoxyphenyl)-2-hydroxypropan-1-one | 36–62.5 |

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of a stereogenic center at the carbinol carbon (C-1) means that this compound exists as two enantiomers: (R)- and (S)-1-hydroxy-1-phenylpropan-2-one. The development of methods to selectively synthesize each of these enantiomers with high optical purity is crucial for their application in the production of pharmaceuticals like ephedrine (B3423809) and pseudoephedrine. wikipedia.org

The (R)-enantiomer, often referred to as (R)-phenylacetylcarbinol or l-PAC, is a key precursor in the synthesis of widely used decongestants. wikipedia.org Both biocatalytic and chemical routes have been developed for its stereoselective production.

A prominent biocatalytic method involves the fermentation of benzaldehyde using yeast. Strains such as Debaryomyces etchellsii have shown utility in the acyloin condensation reaction to produce (R)-(-)-phenylacetylcarbinol. nih.gov Optimization of reaction conditions, including pH, temperature, and the use of additives, is critical for maximizing the yield of the desired (R)-enantiomer and minimizing by-products. nih.gov For instance, studies have explored the transformation of up to 10 g/L of benzaldehyde under optimized conditions. nih.gov Other biocatalysts, such as acetohydroxyacid synthase I from E. coli, can also condense pyruvate and benzaldehyde to form (R)-PAC, reportedly with very high conversion rates compared to traditional yeast fermentation. wikipedia.org

A novel chemical process has been developed starting from the commodity chemical propiophenone. google.comgoogleapis.com This method proceeds through key intermediates, α-isonitrosopropiophenone and (R)-1-hydroxy-1-phenylpropan-2-one oxime. googleapis.com An asymmetric reduction is performed using a ketoreductase, and the resulting (R)-hydroxy oxime is then hydrolyzed under acidic conditions to yield (R)-phenylacetylcarbinol with high chemical and chiral purity. google.comgoogleapis.com

| Method | Catalyst/Organism | Key Substrates | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Biocatalysis | Debaryomyces etchellsii | Benzaldehyde | (R)-1-Hydroxy-1-phenylpropan-2-one | Not specified | High conversion at 10 g/L substrate | nih.gov |

| Chemical Synthesis | Ketoreductase | Propiophenone | (R)-1-Hydroxy-1-phenylpropan-2-one | High | High | google.comgoogleapis.com |

| Biocatalysis | Acetohydroxyacid synthase I | Pyruvate, Benzaldehyde | (R)-1-Hydroxy-1-phenylpropan-2-one | Not specified | High conversion | wikipedia.org |

While the (R)-enantiomer has been traditionally more sought after, the (S)-enantiomer is also a valuable chiral synthon. Thiamine diphosphate (ThDP)-dependent enzymes, which typically show (R)-selectivity, have been a primary focus for engineering to achieve the opposite stereopreference. unife.it

A significant breakthrough involves the use of the wild-type ThDP-dependent enzyme acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis. unife.it This enzyme catalyzes the cross-benzoin-like condensation of methylacetoin with various substituted benzaldehydes to produce (S)-1-hydroxy-1-phenylpropan-2-one derivatives. unife.it This method demonstrates high conversion efficiencies (up to 95%) and good to excellent enantioselectivities (up to 99% ee). unife.it For the reaction with benzaldehyde, an 81% conversion and 88% ee were achieved, yielding the (S)-enantiomer. unife.it The enzyme also accepts a range of other substrates, including sterically demanding ones like 1-naphthaldehyde. unife.it

Furthermore, semi-rational enzyme engineering has been successfully applied to the pyruvate decarboxylase from Acetobacter pasteurianus (ApPDC). researchgate.net By modifying the active site, researchers have created potent biocatalysts that are highly stereoselective (>97%) for the synthesis of (S)-phenylacetylcarbinol, achieving industrially relevant product concentrations of over 48 g/L. researchgate.net

| Method | Catalyst/Enzyme | Key Substrates | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Biocatalysis | Ao:DCPIP OR | Methylacetoin, Benzaldehyde | (S)-1-Hydroxy-1-phenylpropan-2-one | 88% | 81% Conversion (73% isolated yield) | unife.it |

| Biocatalysis | Engineered ApPDC | Pyruvate, Benzaldehyde | (S)-1-Hydroxy-1-phenylpropan-2-one | >97% | >48 g/L product concentration | researchgate.net |

Achieving high enantiomeric excess (ee) and diastereomeric excess (de) relies on the precise selection and design of catalysts and reaction conditions. In biocatalysis, the inherent selectivity of an enzyme is the primary determinant of stereochemical outcomes. Enzyme engineering, through techniques like site-directed mutagenesis, can dramatically alter or even reverse the stereoselectivity of an enzyme. unife.itresearchgate.net Understanding the structure-function relationships within an enzyme's active site allows for the rational design of catalysts tailored for a specific stereochemical preference. uni-duesseldorf.de

In chemical synthesis, a powerful strategy for controlling stereochemistry is asymmetric transfer hydrogenation (ATH). For instance, the enantiomers of norephedrine (B3415761) and norpseudoephedrine (B1213554), which are diastereomers of each other, can be prepared stereoselectively from the prochiral cyclic sulfamidate imine derived from racemic this compound. nih.govfigshare.com This process utilizes well-defined chiral Rhodium complexes. The choice between the (S,S)- or (R,R)-Cp*RhCl(TsDPEN) catalyst dictates the configuration of the newly formed stereocenters, allowing for access to each of the possible diastereomers with high selectivity. nih.govfigshare.comresearchgate.net The reaction proceeds under mild conditions and is coupled with a dynamic kinetic resolution process. nih.gov

Reaction parameters such as temperature can also influence stereoselectivity. Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to improved enantiomeric excess in the final product. nih.gov

Kinetic resolution is a classic technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

A biocatalytic kinetic resolution has been demonstrated for racemic (±)-phenylacetylcarbinol. nih.gov The yeast Kluyveromyces marxianus serves as a convenient biocatalyst to carry out the bioreduction of the racemic ketone. This process preferentially reduces one enantiomer, allowing for the isolation of the remaining, unreacted (S)-(+)-phenylacetylcarbinol with excellent stereoselectivity. nih.gov

A more advanced and efficient approach is dynamic kinetic resolution (DKR). This method combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling the conversion of 100% of the racemic starting material into a single enantiomer of the product. Such a process has been developed for the synthesis of norephedrine and norpseudoephedrine precursors. nih.govresearchgate.net The strategy involves the asymmetric transfer hydrogenation of the imine of racemic this compound. nih.govfigshare.com The DKR is facilitated by the rapid racemization of the imine substrate, which, when coupled with the highly stereoselective hydrogenation catalyzed by a chiral Rhodium complex, leads to a product with high diastereo- and enantioselectivity. nih.govresearchgate.net

Reaction Mechanisms and Pathways Involving 1 Hydroxy 1 Phenylpropan 2 One

Enzymatic Reaction Mechanisms

Enzymes play a crucial role in the stereoselective synthesis and transformation of 1-hydroxy-1-phenylpropan-2-one. Specific enzymes, such as alcohol dehydrogenases and lyases, are utilized for their high efficiency and selectivity.

Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible reduction of ketones to secondary alcohols. iijls.comresearchgate.net In the case of this compound, ADHs facilitate the reduction of the carbonyl group at the C-2 position. The general mechanism involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate.

The reaction is stereospecific, with the enzyme's active site orienting the substrate and cofactor in a precise manner to deliver the hydride to one face of the ketone, resulting in the formation of a specific stereoisomer of the corresponding diol, 1-phenylpropane-1,2-diol (B147034). The enzyme provides a binding pocket that accommodates the phenyl and methyl groups, while a catalytic residue, often a zinc ion coordinated to the protein, polarizes the carbonyl group, increasing its electrophilicity and susceptibility to nucleophilic attack by the hydride from the cofactor. iijls.com The reaction is reversible, and ADHs can also catalyze the oxidation of the diol back to the hydroxyketone. iijls.com

Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes are central to the biosynthesis of α-hydroxy ketones like this compound. nih.gov These enzymes catalyze the carbon-carbon bond formation between two aldehyde molecules, a process known as carboligation. nih.govuni-duesseldorf.de A well-known example is the synthesis of (R)-1-hydroxy-1-phenylpropan-2-one from benzaldehyde (B42025) and acetaldehyde (B116499), catalyzed by enzymes like pyruvate (B1213749) decarboxylase. nih.gov

The mechanism proceeds through several key steps:

Formation of the ThDP-ylide: The acidic proton at the C-2 position of the thiazolium ring of ThDP is removed, forming a reactive ylide (a carbanion).

Formation of "Activated Aldehyde": The ThDP-ylide nucleophilically attacks the carbonyl carbon of the first aldehyde (the donor, e.g., acetaldehyde), leading to the formation of a covalent intermediate. This results in an "umpolung" or polarity reversal of the carbonyl carbon, making it nucleophilic. nih.govunife.it

Carboligation: This "activated aldehyde" intermediate then attacks the carbonyl carbon of the second aldehyde molecule (the acceptor, e.g., benzaldehyde). nih.gov

Product Release: The resulting adduct rearranges, and the C-C bond with the ThDP cofactor is cleaved, releasing the α-hydroxy ketone product and regenerating the ThDP-ylide for the next catalytic cycle.

The stereoselectivity of the reaction (producing either the R- or S-enantiomer) is determined by the specific enzyme's active site architecture, which controls the relative orientation of the donor and acceptor aldehydes before the C-C bond formation. researchgate.net While many ThDP-dependent enzymes preferentially yield the (R)-enantiomer, specific wild-type enzymes like acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) or engineered variants can produce (S)-1-hydroxy-1-phenylpropan-2-one derivatives with high enantioselectivity. unife.itpolimi.it

| Enzyme Type | Donor Aldehyde | Acceptor Aldehyde | Product | Stereoselectivity | Reference |

| Pyruvate Decarboxylase | Acetaldehyde | Benzaldehyde | (R)-1-hydroxy-1-phenylpropan-2-one | >98% ee | nih.gov |

| Ao:DCPIP OR (wild-type) | Methylacetoin | Benzaldehyde | (S)-1-hydroxy-1-phenylpropan-2-one | 88% ee | unife.it |

Benzaldehyde lyase (BAL), an enzyme from Pseudomonas fluorescens, is another ThDP-dependent enzyme that can catalyze C-C bond forming and cleaving reactions. nih.govmetu.edu.tr While BAL is known for synthesizing (R)-2-hydroxy-1-phenyl-propan-1-one ((R)-HPP) derivatives, it can also be involved in pathways leading to this compound (PAC). researchgate.netnih.gov

The catalytic mechanism is similar to other ThDP-dependent lyases. In the context of forming PAC, acetaldehyde acts as the donor substrate and benzaldehyde as the acceptor. researchgate.net The spacious active site of BAL can accommodate various aldehydes. researchgate.net The enzyme first forms an "activated acetaldehyde" intermediate with the ThDP cofactor. This nucleophilic species then attacks the carbonyl of benzaldehyde. The strict (R)-enantioselectivity of BAL for some reactions is attributed to a specific arrangement of the acceptor aldehyde in the active site that permits attack from only one face. researchgate.net BAL can also perform a kinetic resolution by selectively cleaving one enantiomer from a racemic mixture of a benzoin (B196080) derivative, followed by a carboligation reaction with an acceptor aldehyde like acetaldehyde. researchgate.netmetu.edu.tr

Chemical Reaction Pathways

This compound undergoes typical reactions associated with its functional groups—a secondary alcohol and a ketone.

The secondary alcohol group in this compound can be oxidized to a ketone, yielding the corresponding α-diketone, 1-phenylpropane-1,2-dione. rsc.org This transformation can be achieved using various oxidizing agents. Common laboratory reagents for this purpose include chromium-based compounds like chromium trioxide or permanganates. smolecule.com More modern and selective methods have also been developed, such as a domino reaction using iodine and 2-iodoxybenzoic acid (IBX) in DMSO, which can oxidize secondary benzylic alcohols to α-hydroxy ketones and further to α-diketones. rsc.org

| Reactant | Reagent(s) | Product | Reference |

| This compound | Potassium permanganate (B83412) / Chromium trioxide | 1-Phenylpropane-1,2-dione | smolecule.com |

| This compound | Iodine (cat.), IBX, DMSO | 1-Phenylpropane-1,2-dione | rsc.org |

Both the ketone and the hydroxyl group of this compound can be reduced. Catalytic hydrogenation is a common method for these reductions.

Reduction of the Ketone Group: The carbonyl group can be reduced to a secondary alcohol, forming 1-phenylpropane-1,2-diol. This can be achieved through catalytic hydrogenation or with reducing agents like sodium borohydride. The enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261) is a method to produce chiral this compound, highlighting the reversible nature of this redox transformation. lookchem.com

Reductive Amination: A significant reaction pathway is the reductive amination of the ketone group. For instance, reacting (R)-1-hydroxy-1-phenyl-2-propanone with ammonia (B1221849) in the presence of a Raney nickel catalyst leads to the formation of 2-amino-1-phenyl-1-propanol. researchgate.net This reaction is a key step in the synthesis of pharmaceuticals like ephedrine (B3423809) and its stereoisomers.

Reduction of the Oxime: An alternative pathway involves first converting the ketone to an oxime by reacting it with hydroxylamine (B1172632). The resulting this compound oxime can then be catalytically reduced, for example with a nickel-aluminum alloy catalyst, to yield 2-amino-1-phenyl-1-propanol.

| Reaction Type | Reactant | Reagent(s) | Product | Reference |

| Reduction (Ketone) | This compound | Catalytic Hydrogenation | 1-Phenylpropane-1,2-diol | |

| Reductive Amination | (R)-1-hydroxy-1-phenyl-2-propanone | Ammonia, Raney Nickel, H₂ | (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol | researchgate.net |

| Oximation followed by Reduction | 1-hydroxy-1-phenyl-2-propanone | 1. Hydroxylamine 2. Ni-Al catalyst | 1-erythro-2-amino-1-phenyl-1-propanol |

Substitution Reactions (e.g., Hydroxyl Group Substitution)

The hydroxyl group of this compound, being a secondary benzylic alcohol, is a key site for substitution reactions. researchgate.net While it is a secondary alcohol, its position adjacent to a phenyl group influences its reactivity. The hydroxyl group can be replaced by other functional groups, such as halogens, to form halohydrins. evitachem.commdpi.com This transformation is a critical step in the synthesis of various organic compounds, including optically active epoxides and other oxygen-containing heterocycles. mdpi.com

The direct conversion of benzyl (B1604629) alcohols into vicinal halohydrins can be achieved using N-halosuccinimides (NCS for chlorination, NBS for bromination) in aqueous reaction media. mdpi.com A plausible reaction pathway involves the initial dehydration of the alcohol to form a corresponding alkene intermediate. This is followed by the formation of a halonium ion, which is then attacked by water to yield the halohydrin. mdpi.comyoutube.com The synthesis of halohydrins, such as (S)-3-chloro-1-phenylpropan-1-ol, can also be accomplished via the stereoselective reduction of the corresponding α-halo-ketones. mdpi.com

These substitution reactions are significant as the resulting halohydrins are versatile intermediates. For instance, they can undergo stereospecific cyclization in a basic medium to produce valuable chiral compounds like (S)-styrene oxide, (S)-2-phenyloxetane, and (S)-2-phenyltetrahydrofuran without loss of enantiomeric purity. mdpi.com

| Reaction Type | Reagents/Conditions | Product(s) | Key Findings | Source |

|---|---|---|---|---|

| Halogenation (general) | N-halosuccinimides (NCS, NBS) in aqueous media | Vicinal halohydrins | The reaction likely proceeds through an alkene intermediate formed by dehydration of the alcohol. mdpi.com | mdpi.com |

| Cyclization of Halohydrin | Basic medium | α-aryl-substituted cyclic ethers (e.g., epoxides, oxetanes) | Optically active chlorohydrins can be almost quantitatively cyclized without erosion of their enantiomeric integrity. mdpi.com | mdpi.com |

Derivatization via Oxime Intermediates

The ketone functional group in this compound allows for derivatization through the formation of an oxime. Oximes are compounds containing the RR'C=N-OH functional group and are typically formed by the reaction of an aldehyde or ketone with hydroxylamine. wikipedia.org This reaction is a condensation process where the carbonyl group of the ketone reacts with hydroxylamine, leading to the formation of a ketoxime and the elimination of a water molecule. wikipedia.orgnih.gov

The oximation of this compound is a key step in the synthesis of its derivatives, such as 1-erythro-2-amino-1-phenyl-1-propanol. google.com The reaction is typically carried out by treating this compound with a hydroxylamine salt, like hydroxylamine hydrochloride, in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.com The use of an organic solvent, such as toluene (B28343) or ethyl acetate (B1210297), can facilitate the separation of the product. The reaction proceeds efficiently, often yielding the oxime product, l-1-phenyl-1-hydroxy-2-propanone oxime, quantitatively within a few hours. The hydroxyl group of the oxime is crucial for subsequent reactions and interactions, for example with boronic acids in certain synthetic pathways. sioc.ac.cn

The resulting α-hydroxy oxime can be further transformed, for instance, through reduction using a nickel-aluminum catalyst to produce amino alcohols. google.com This highlights the importance of oximation as a pathway to creating more complex, functionalized molecules from this compound.

| Parameter | Details | Key Findings | Source |

|---|---|---|---|

| Reactants | This compound, hydroxylamine salt (e.g., hydroxylamine hydrochloride) | The reaction is a condensation of a ketone with hydroxylamine. wikipedia.org | wikipedia.org |

| Base | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) | An aqueous base is used in the reaction mixture. google.com | google.com |

| Solvent | Toluene, ethyl acetate, diethyl ether, tetrahydrofuran | Non-polar solvents can improve the isolation of the oxime product. | |

| Temperature | 0°C to 30°C | The reaction is often performed at controlled, cool temperatures. | |

| Reaction Time | 2–4 hours | The oxime can form quantitatively within this timeframe. | |

| Product | l-1-phenyl-1-hydroxy-2-propanone oxime | This oxime is an intermediate for synthesizing compounds like 1-erythro-2-amino-1-phenyl-1-propanol. google.com | google.com |

Advanced Applications in Organic Synthesis and Pharmaceutical Chemistry

Asymmetric Synthesis of Chiral Compounds

Asymmetric synthesis is a critical process in modern chemistry, enabling the production of enantiomerically pure compounds essential for pharmaceuticals and other specialized applications. chiralpedia.com The synthesis of specific enantiomers is vital because different enantiomers of a molecule can have vastly different biological and pharmacological effects. chiralpedia.comsciencedaily.comnih.gov 1-hydroxy-1-phenylpropan-2-one, possessing a chiral carbon, is a key player in this field.

This compound is utilized as a chiral building block for the synthesis of enantiomerically pure compounds. It is available in its specific enantiomeric forms, such as (1R)-1-hydroxy-1-phenylpropan-2-one and (1S)-1-hydroxy-1-phenylpropan-2-one, which serve as valuable starting materials. sigmaaldrich.comdaltonresearchmolecules.commolport.comsigmaaldrich.com The ability to start a synthetic sequence with an already resolved chiral molecule, often referred to as the "chiral pool" approach, is an efficient strategy for creating complex chiral targets. This avoids the need for challenging resolution steps later in the synthesis and ensures the desired stereochemistry in the final product. The reactivity of its ketone and secondary alcohol functional groups allows for a wide range of chemical transformations, making it an adaptable component in the construction of intricate molecular architectures.

The chemical structure of this compound makes it an ideal precursor for the synthesis of valuable chiral amino alcohols and vicinal diols, which are important structural motifs in many biologically active molecules.

Chiral Amino Alcohols: Research has demonstrated the conversion of (R)-(−)-1-hydroxy-1-phenyl-2-propanone into (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol through reductive amination. researchgate.net This process typically involves reacting the ketone with ammonia (B1221849) in the presence of a reducing agent like hydrogen gas and a catalyst such as Raney nickel. researchgate.net Enantiomerically pure 1,2-amino alcohols are highly sought after for their biological activities and as ligands in asymmetric catalysis. acs.org

Chiral Diols: The ketone functionality of this compound can be stereoselectively reduced to yield a vicinal diol (1-phenylpropane-1,2-diol). Biocatalytic methods, employing enzymes like dehydrogenases, are particularly effective for this transformation. For instance, enzymes such as 2,3-butanediol (B46004) dehydrogenase have been shown to catalyze the asymmetric reduction of prochiral diketones and related α-hydroxy ketones, leading to the formation of enantiomerically enriched vicinal diols. fz-juelich.de These diols are versatile intermediates in the synthesis of fine chemicals and pharmaceuticals. fz-juelich.de

Pharmaceutical Intermediate and Prodrug Synthesis

This compound is classified as a key pharmaceutical intermediate, forming the structural backbone for numerous active pharmaceutical ingredients (APIs). echemi.com Its role is particularly prominent in the synthesis of sympathomimetic drugs and other classes of therapeutics.

One of the most significant applications of this compound (often referred to by its common name, phenylacetylcarbinol or PAC) is its role as a direct precursor in the semi-synthetic production of the sympathomimetic amines, ephedrine (B3423809) and pseudoephedrine. ebi.ac.uk These compounds are widely used as nasal decongestants and bronchodilators. ebi.ac.uknih.gov

The biotransformation process to produce (R)-phenylacetylcarbinol involves the fermentation of sugars by yeast in the presence of benzaldehyde (B42025). ebi.ac.ukresearchgate.net The (R)-PAC is then subjected to chemical reductive amination with methylamine (B109427) to yield l-ephedrine. This chemo-enzymatic route is a cornerstone of the industrial production of these widely used pharmaceuticals.

Table 1: Synthesis of Sympathomimetics

| Precursor | Reagent | Product | Classification |

|---|---|---|---|

| (R)-1-hydroxy-1-phenylpropan-2-one | Methylamine | l-Ephedrine | Sympathomimetic |

The structural motif of α-hydroxy ketones is found in various antidepressant medications. fz-juelich.de The versatility of this compound allows it to be a starting point for building more complex molecules that may possess antidepressant activity. Furthermore, related chiral structures, such as chiral biphenylmethanol, are important basic structures in antihistamine drugs. sciencedaily.com While direct synthesis pathways from this compound for specific commercial drugs in these classes are proprietary, its utility as a chiral building block makes it a relevant intermediate in the research and development of such therapeutic agents.

As a versatile building block, this compound and its derivatives are employed in the synthesis of novel drug candidates and APIs. achemblock.com The 1-phenylpropan-2-amine framework, which can be derived from this precursor, is present in approximately 40% of all active pharmaceutical ingredients. The presence of both a phenyl ring and a reactive, stereogenic center allows medicinal chemists to modify the structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This makes it a valuable starting material in drug discovery programs aimed at developing new chemical entities for a wide range of therapeutic targets.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| (1R)-1-hydroxy-1-phenylpropan-2-one |

| (1S)-1-hydroxy-1-phenylpropan-2-one |

| 2-amino-1-phenyl-1-propanol |

| 1-phenylpropane-1,2-diol (B147034) |

| Benzaldehyde |

| Ephedrine |

| l-Ephedrine |

| d-Pseudoephedrine |

| Methylamine |

| Biphenylmethanol |

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net The synthesis of these derivatives can be achieved through various chemical pathways, often involving the cyclization of substituted anthranilamides with acid chlorides or the reaction of α-keto acids with 2-aminobenzamides. nih.govorganic-chemistry.org Other methods include microwave-assisted one-pot syntheses and copper-catalyzed reactions. organic-chemistry.orgnih.gov

A review of the scientific literature does not indicate that this compound is a common precursor for the synthesis of quinazolinone derivatives. The established synthetic routes to quinazolinones typically employ different starting materials.

Role in the Fragrance and Flavor Industry

Ketones are integral components in the fragrance industry, valued for their diverse and impactful aromatic profiles. dropofodor.comhezparfums.com They contribute to the complexity and character of a scent, offering a wide spectrum of notes from sweet and fruity to creamy, green, and musky. hezparfums.com The versatility of ketones allows perfumers to craft intricate and memorable fragrances. hezparfums.com

The chemical structure of a ketone, specifically the presence and position of the carbonyl group, influences its scent. alphaaromatics.com Aromatic ketones, in particular, can impart unique fragrance notes. The stability of these compounds is also a crucial factor for their application in creating long-lasting and high-quality perfumes. dropofodor.com

Spectroscopic and Computational Research on 1 Hydroxy 1 Phenylpropan 2 One

Spectroscopic Characterization Studies in Research

Spectroscopic methodologies are fundamental in confirming the identity and purity of 1-hydroxy-1-phenylpropan-2-one. High-resolution data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy collectively contribute to a comprehensive understanding of its chemical structure.

In the case of the related compound 2-hydroxy-1-(p-tolyl)propan-1-one, the following ¹H NMR signals were observed in deuterated chloroform (B151607) (CDCl₃): a doublet for the methyl protons (CH₃) at approximately 1.44 ppm, a singlet for the methyl group on the tolyl ring at 2.43 ppm, a doublet for the hydroxyl proton (OH) at 3.82 ppm, a multiplet for the methine proton (CH) between 5.08-5.18 ppm, and signals for the aromatic protons between 7.30-7.82 ppm rsc.org.

¹³C NMR spectroscopy further elucidates the carbon skeleton. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Bruker AM-270 instrument nih.gov. For the aforementioned analog, 2-hydroxy-1-(p-tolyl)propan-1-one, characteristic ¹³C NMR signals in CDCl₃ include peaks at approximately 21.9 ppm and 22.6 ppm for the methyl carbons, 69.3 ppm for the carbon bearing the hydroxyl group, aromatic carbon signals between 128.9-145.2 ppm, and a signal for the carbonyl carbon around 202.1 ppm rsc.org.

| Functional Group | ¹H Chemical Shift (ppm) - Analog Data | ¹³C Chemical Shift (ppm) - Analog Data |

|---|---|---|

| Methyl (CH₃) | ~1.44 (d) | ~22.6 |

| Methine (CH-OH) | ~5.08-5.18 (m) | ~69.3 |

| Aromatic (Ar-H) | ~7.30-7.82 | ~128.9-145.2 |

| Carbonyl (C=O) | - | ~202.1 |

Data based on the analog 2-hydroxy-1-(p-tolyl)propan-1-one rsc.org.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound. A prominent peak is observed at a mass-to-charge ratio (m/z) of 107 nih.gov. This base peak likely corresponds to the formation of the stable benzoyl cation fragment. Other expected fragments would result from the cleavage of the bond between the two carbonyl-attached carbons and the loss of a water molecule from the molecular ion. The molecular ion peak, corresponding to the entire molecule, would be expected at an m/z of 150.17.

| m/z Value | Proposed Fragment |

|---|---|

| 150 | [C₉H₁₀O₂]⁺ (Molecular Ion) |

| 107 | [C₇H₇O]⁺ (Benzoyl cation) |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum will characteristically show a strong, broad absorption band for the hydroxyl (O-H) stretch, typically in the region of 3200-3600 cm⁻¹. A sharp, strong absorption peak corresponding to the carbonyl (C=O) stretch is expected around 1710-1750 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic portions of the molecule will appear in the 2850-3100 cm⁻¹ range. The presence of the phenyl group will also give rise to characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ region. For the related compound 1-(4-chlorophenyl)-2-hydroxypropan-1-one, the carbonyl stretch is observed at 1685 cm⁻¹ and the O-H stretch at 3458 cm⁻¹ rsc.org.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|

| Hydroxyl (O-H) | 3200-3600 | Broad, Strong |

| Carbonyl (C=O) | 1710-1750 | Sharp, Strong |

| Aromatic C-H | 3000-3100 | Sharp, Medium |

| Aliphatic C-H | 2850-3000 | Sharp, Medium |

| Aromatic C=C | 1400-1600 | Multiple, Medium to Weak |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl ring and the carbonyl group in this compound constitutes a chromophore that absorbs UV radiation. The phenyl group typically exhibits absorptions around 254 nm. The n→π* transition of the carbonyl group is also expected, though it is often weak. The exact absorption maximum (λmax) can be influenced by the solvent environment.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a theoretical lens to explore the structural and electronic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of organic molecules. For compounds structurally similar to this compound, such as 3-(2-Hydroxyphenyl)-1-phenyl propenone, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to optimize the molecular geometry and investigate electronic properties tandfonline.com. Such calculations can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transition energies, which can be correlated with UV-Visible spectra tandfonline.com.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

In a study on alkoxy phenyl 1-propan-one derivatives, molecular docking was employed to characterize the interaction of these compounds with the Protein Phosphatase 2A (PP2A)/SE Translocation (SET) complex, a target in cancer research mdpi.com. The predicted binding affinities from these docking studies can be correlated with experimental biological data to validate the computational models mdpi.com. Such studies provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, the hydroxyl and carbonyl groups would be expected to form key hydrogen bonds with amino acid residues in a target binding site, while the phenyl group could engage in hydrophobic or pi-stacking interactions.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecular interactions over time. youtube.com These simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational changes and stability of the ligand-receptor complex. While specific MD simulations for this compound were not found, the methodology is broadly applied to understand the behavior of small molecules in biological systems. For instance, MD simulations can reveal the flexibility of the ligand and the protein binding site, the role of solvent molecules, and the free energy of binding.

A hypothetical molecular dynamics simulation of this compound bound to a target protein would likely involve the following steps:

System Setup: The initial coordinates of the ligand-protein complex, obtained from molecular docking, would be placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.

Energy Minimization: The system's energy would be minimized to relieve any steric clashes or unfavorable geometries.

Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation would be run for a specific period, during which the trajectory of all atoms is saved for analysis.

Quantum Chemical Parameters in Structure-Activity Relationships

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules. These parameters are crucial for understanding the reactivity and pharmacokinetic properties of a compound and are often used in Quantitative Structure-Activity Relationship (QSAR) studies. For aromatic ketones, several quantum chemical parameters are of particular interest. chemicalbook.com

Key quantum chemical parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η ≈ (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -9.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.0 eV |

| Ionization Potential | I | -EHOMO | 9.5 eV |

| Electron Affinity | A | -ELUMO | 1.5 eV |

| Electronegativity | χ | (I + A) / 2 | 5.5 eV |

| Chemical Hardness | η | (I - A) / 2 | 4.0 eV |

| Softness | S | 1 / η | 0.25 eV⁻¹ |

| Electrophilicity Index | ω | χ² / 2η | 3.78 eV |

These parameters can be correlated with biological activity. For instance, a molecule with a high EHOMO may be a better electron donor and more susceptible to oxidation. The electrophilicity index can be related to the ability of a molecule to interact with biological macromolecules through electrophilic/nucleophilic interactions. In structure-activity relationship studies, these quantum chemical descriptors can be used to build predictive models of a compound's biological activity.

Research on Derivatives and Analogs of 1 Hydroxy 1 Phenylpropan 2 One

Synthesis and Characterization of Substituted 1-Hydroxy-1-phenylpropan-2-one Derivatives

The synthesis of derivatives of this compound involves a variety of chemical strategies aimed at modifying its core structure to enhance or alter its properties. Researchers have successfully introduced a range of substituents and have explored different synthetic pathways to create novel analogs.

One common approach is the modification of the phenyl ring. Halogenated derivatives, such as 1-(2-chlorophenyl)-1-hydroxy-3-methyl-2-butanone and 1-(2-bromophenyl)-1-hydroxy-2-butanone, have been synthesized to study the effect of electron-withdrawing groups on the molecule's reactivity and biological activity. fz-juelich.de Similarly, the introduction of alkoxy groups, as seen in the synthesis of 2-Hydroxy-3-methoxy-1-(4-methoxyphenyl)-1-propanone, allows for the investigation of electron-donating group effects. fz-juelich.de

The classic benzoin (B196080) condensation reaction is another key method for producing α-hydroxy ketones. This reaction has been used to convert various aromatic aldehydes, such as 4-methylbenzaldehyde (B123495) and 4-chlorobenzaldehyde, into their corresponding α-hydroxy ketone derivatives. researchgate.net This method is valuable for creating a library of compounds with different substituents on the aromatic ring.

Further derivatization can occur at the hydroxyl group. For instance, α-hydroxy ketones can react with anhydrides in the presence of a promoter like 2-methylimidazole (B133640) to efficiently yield α-acyloxy ketone derivatives. mdpi.com This transformation is significant as it converts the parent molecule into an ester, which can alter its solubility, stability, and biological profile.

The characterization of these newly synthesized derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, while Infrared (IR) spectroscopy helps to identify key functional groups like carbonyl (C=O) and hydroxyl (-OH) groups. Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

| Synthetic Method | Reactants | Derivative Type | Reference |

|---|---|---|---|

| Substituent Modification | Substituted Phenyl Precursors | Halogenated and Alkoxy-substituted Phenyl Analogs | fz-juelich.de |

| Benzoin Condensation | Aromatic Aldehydes, Cyanide Catalyst | Substituted α-Hydroxy Ketones | researchgate.net |

| Oxyacyloxylation | α-Hydroxy Ketone, Anhydride | α-Acyloxy Ketones | mdpi.com |

| Heterocycle Formation | α-Thiocyanate Ketones, Mineral Acids | Thiazole Derivatives | mdpi.com |

Biological Activity Evaluation of Derivatives (e.g., Antimicrobial, Antioxidant, Anticancer)

Derivatives of α-hydroxy ketones and structurally related compounds are frequently evaluated for a range of biological activities, driven by the search for new therapeutic agents. The core structure is seen as a versatile scaffold that can be modified to interact with various biological targets.

Anticancer Activity: The cytotoxic effects of ketone derivatives against cancer cell lines are a primary area of investigation. For example, novel α,β-unsaturated ketone derivatives based on oleanolic acid have been tested against human prostate cancer (PC3) cells. bezmialem.edu.tr Several of these compounds exhibited significant cytotoxicity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range, indicating potent anticancer activity. bezmialem.edu.tr In another study, α,β-unsaturated ketones were screened against a panel of human tumor cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa), revealing moderate to high activity for some derivatives. nih.gov

| Compound Series | Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Oleanolic Acid-based | PC3 (Prostate) | 5.33 - 17.62 | bezmialem.edu.tr |

| Chalcone-related | HepG2 (Liver) | 3.45 - 11.21 | nih.gov |

| Chalcone-related | MCF-7 (Breast) | 2.14 - 9.76 | nih.gov |

Antimicrobial Activity: The search for new antimicrobial agents has led researchers to explore various ketone derivatives. Studies have shown that certain synthetic ketones and their derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govnih.gov For instance, a series of aromatic halogenohydroxy aldehydes and ketones were evaluated, with compounds like 3,5-dichloro-2,4-dihydroxy acetophenone (B1666503) showing significant inhibitory effects against various microbes. researchgate.net The mechanism is sometimes attributed to the molecule's ability to undergo exchange reactions with essential enzymes in microorganisms. nih.gov

Antioxidant Activity: Many derivatives are also assessed for their antioxidant properties, which is the ability to neutralize harmful free radicals. The antioxidant potential of phenyl β-aldehyde ketones has been demonstrated through their capacity to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). rsc.org Research on hydroxy-flavones, which share some structural similarities, has shown that the position and number of hydroxyl groups on the aromatic rings are crucial for radical scavenging activity. nih.gov This suggests that appropriately substituted derivatives of this compound could also exhibit significant antioxidant effects.

Mechanistic Studies on Derivative Reactions

Understanding the reaction mechanisms of these derivatives is crucial for both optimizing their synthesis and explaining their biological effects. Mechanistic studies can encompass synthetic transformations, such as hydrogenations, as well as the molecular interactions underlying their biological activity.

A key reaction involving the this compound scaffold is the enantioselective hydrogenation of its precursor, 1-phenyl-1,2-propanedione (B147261). Studies using platinum catalysts on a zirconia support have elucidated the pathway for this reduction. The reaction proceeds through the selective reduction of one of the two carbonyl groups, leading to the formation of different stereoisomers of this compound, such as the (R) and (S) enantiomers. researchgate.net Further hydrogenation can lead to the corresponding 1-phenyl-1,2-propanediols. Understanding this mechanism allows for the controlled synthesis of specific, chirally pure isomers, which is often essential for pharmaceutical applications.

From a biological perspective, mechanistic studies aim to identify how these molecules exert their effects. For example, the antimicrobial action of some ketone derivatives is hypothesized to involve Michael-type addition reactions with biological nucleophiles like the thiol groups found in microbial enzymes. nih.gov In the context of antioxidant activity, the proposed mechanism for certain hydroxylated flavonoids involves competitive inhibition of enzymes like xanthine (B1682287) oxidase, where the molecule's hydroxyl groups occupy the active site, blocking the natural substrate. nih.gov These studies provide insight into the structure-activity relationship, guiding the design of more potent and selective derivatives.

Analytical and Characterization Techniques in Research

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for chiral compounds like 1-hydroxy-1-phenylpropan-2-one. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a primary technique for separating and quantifying enantiomers. phenomenex.comnih.govnih.govgcms.cz This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govphenomenex.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the enantioseparation of various drugs and compounds. phenomenex.comnih.govphenomenex.com The technique employs a column packed with a CSP. The choice of CSP is crucial and often depends on the structure of the analyte. phenomenex.com For compounds like this compound, polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are commonly effective. nih.govmdpi.com The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies, resulting in their separation. sigmaaldrich.com The enantiomeric excess (e.e.) can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram. uma.es

Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile chiral compounds. gcms.czresearchgate.net Similar to HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, coated on the inside of a capillary column. gcms.czresearchgate.net The differential interaction between the enantiomers and the CSP allows for their separation. researchgate.net The enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers. libretexts.org GC can be particularly advantageous due to its high resolution and sensitivity. nih.gov

| Technique | Principle | Common Stationary Phases | Key Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation of enantiomers. phenomenex.comsigmaaldrich.com | Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type, macrocyclic glycopeptides. phenomenex.comnih.gov | Wide applicability, versatile, various detection methods. phenomenex.comnih.gov |

| Chiral GC | Separation based on differential partitioning between a gaseous mobile phase and a liquid chiral stationary phase. gcms.czresearchgate.net | Cyclodextrin derivatives, amino acid derivatives. researchgate.net | High resolution, high sensitivity, suitable for volatile compounds. nih.gov |

Polarimetry for Optical Purity Determination